Home > Products > Screening Compounds P71534 > Dehydrocrenatine
Dehydrocrenatine - 26585-13-7

Dehydrocrenatine

Catalog Number: EVT-305209
CAS Number: 26585-13-7
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydrocrenatidine is a β-carboline alkaloid isolated from Picrasma quassioides, a plant known for its medicinal properties. Recent studies have focused on the potential therapeutic applications of dehydrocrenatidine, particularly in the context of cancer treatment. The compound has been shown to exhibit significant anticancer effects across various cancer cell lines, including pancreatic, oral squamous cell carcinoma, liver cancer, nasopharyngeal carcinoma, and head and neck cancer. These effects are mediated through different cellular pathways, highlighting the compound's diverse mechanisms of action and potential as a chemotherapeutic agent2467.

Applications in Various Fields

Cancer Treatment

The primary application of dehydrocrenatidine is in the field of oncology, where it has demonstrated potential as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines suggests that it could be developed into a chemotherapeutic drug. For instance, in pancreatic cancer, dehydrocrenatidine's inhibition of cell proliferation and invasiveness could be leveraged to treat one of the most aggressive forms of cancer1. In oral squamous cell carcinoma, the compound's induction of apoptosis through the JNK and ERK pathways provides a new perspective on molecular regulation and potential treatment strategies2. Similarly, in liver cancer, dehydrocrenatidine's suppression of JNK-mediated signaling and induction of apoptosis could be used to inhibit the proliferation of cancer cells4. The compound's effects on nasopharyngeal carcinoma cells further support its role in apoptosis induction and potential use in treating this type of cancer6. Lastly, dehydrocrenatidine's antimetastatic properties in head and neck cancer highlight its potential to improve prognosis by preventing cancer spread7.

Other Potential Applications

Synthesis Analysis

The synthesis of dehydrocrenatine involves several methods, with one notable approach being the reaction of methyl indolyl glycolate with dibenzyl acetamidomalonate in the presence of sodium methoxide. This reaction initiates a series of transformations leading to the formation of dehydrocrenatine . Additionally, photo-induced dehydrogenation techniques have been employed to convert 5,6-dihydro-5-carboline into dehydrocrenatine .

Key Parameters:

  • Starting Materials: Methyl indolyl glycolate and dibenzyl acetamidomalonate.
  • Catalyst: Sodium methoxide.
  • Temperature and Conditions: Specific temperatures and reaction times vary depending on the synthesis route but typically involve controlled heating and monitoring of reaction progress via chromatographic methods.
Molecular Structure Analysis

Dehydrocrenatine features a complex molecular structure characterized by a β-carboline core. The molecular formula is C12H11NC_{12}H_{11}N with a molecular weight of approximately 185.23 g/mol. The structure includes a methoxy group at the 6-position and a vinyl group at the 3-position of the β-carboline framework.

Structural Features:

  • Core Structure: The β-carboline skeleton consists of a fused indole and pyridine ring system.
  • Functional Groups: Presence of methoxy (-OCH₃) and vinyl (-CH=CH₂) groups, which are crucial for its biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate its structure, confirming the presence of these functional groups and the integrity of the β-carboline framework .

Chemical Reactions Analysis

Dehydrocrenatine participates in various chemical reactions typical for β-carboline derivatives. It can undergo oxidation, reduction, and cyclization reactions, which can alter its biological activity or yield derivatives with enhanced properties.

Notable Reactions:

  • Reduction: Dehydrocrenatine can be reduced to crenatine, which is structurally similar but lacks the vinyl group .
  • Oxidation: The compound can be oxidized under specific conditions to yield different alkaloids or derivatives that may exhibit varying pharmacological activities.
Mechanism of Action

The mechanism by which dehydrocrenatine exerts its biological effects is primarily linked to its interaction with biological macromolecules. It has been shown to inhibit certain enzymes involved in the metabolic pathways of pathogens like Plasmodium falciparum, thereby disrupting their growth and replication.

Key Points:

  • Enzyme Inhibition: Dehydrocrenatine acts on specific targets within the parasite's metabolic pathways.
  • Antimicrobial Activity: Exhibits broad-spectrum antimicrobial effects, potentially through mechanisms involving DNA intercalation or inhibition of topoisomerases .
Physical and Chemical Properties Analysis

Dehydrocrenatine exhibits several distinctive physical and chemical properties that contribute to its functionality:

Properties:

  • Appearance: Typically presented as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.
  • Stability: Stability under various pH conditions varies; it is generally stable under neutral conditions but may degrade under extreme acidic or basic environments.

Relevant Data:

Applications

Dehydrocrenatine has significant potential in scientific research and medicinal applications:

Scientific Applications:

  • Antimalarial Research: Investigated for its efficacy against Plasmodium falciparum, showing promise as a lead compound for drug development aimed at malaria treatment .
  • Antimicrobial Studies: Explored for broader antimicrobial activity against various bacterial strains, contributing to the search for new antibiotics .
  • Natural Product Chemistry: Serves as a model compound for studying the biosynthesis and chemical modifications of β-carboline alkaloids.
Introduction to Dehydrocrenatine: A β-Carboline Alkaloid

Chemical Identity and Structural Characterization

Dehydrocrenatine has the molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol. Its core structure consists of an indole moiety fused with a pyridine ring, featuring a methoxy substitution at position 1 (Figure 1). This planar, aromatic system facilitates interactions with biological macromolecules through π-π stacking, hydrophobic interactions, and hydrogen bonding. The methoxy group significantly influences both the compound's electronic properties and its binding affinity to molecular targets [3] [7].

  • Spectroscopic Signatures: Comprehensive characterization of dehydrocrenatine has been achieved through advanced analytical techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra exhibit characteristic signals including aromatic protons between δ 7.0-9.0 ppm and a distinct methoxy singlet at approximately δ 4.1 ppm. ¹³C-NMR confirms the presence of carbon atoms within the heterocyclic system and the methoxy carbon [7].
  • Mass Spectrometry: High-resolution mass spectrometry shows a protonated molecular ion [M+H]⁺ at m/z 225.1022, with major fragmentation pathways involving loss of methoxy radical (•OCH₃) and sequential cleavage of the pyridine ring [5] [7].
  • Ultraviolet-Visible (UV) Spectroscopy: Exhibits absorption maxima at approximately 240 nm, 300 nm, and 350 nm in methanol, consistent with extended π-conjugation in the β-carboline system [9].

  • Physicochemical Properties: Dehydrocrenatine exists as a pale yellow crystalline solid at room temperature. It is moderately soluble in polar organic solvents (methanol, dimethyl sulfoxide) but exhibits limited water solubility. Its lipophilicity (calculated Log P ≈ 2.8) suggests moderate membrane permeability, which is pharmacologically relevant for cellular uptake [3] [7].

Table 1: Key Spectroscopic Data for Dehydrocrenatine

TechniqueKey Features
¹H-NMR (CDCl₃)δ 4.10 (3H, s, OCH₃), 7.25-7.30 (1H, m), 7.50-7.55 (1H, m), 7.80-7.85 (1H, m), 8.40-8.45 (1H, m), 8.90-8.95 (1H, s)
¹³C-NMR (CDCl₃)δ 142.1 (C-1), 112.5-140.2 (aromatic carbons), 56.5 (OCH₃)
HRMS (ESI+)[M+H]⁺ observed m/z 225.1028 (calculated for C₁₄H₁₃N₂O: 225.1022)
UV-Vis (MeOH)λₘₐₐ: 242 nm (ε=12,500), 302 nm (ε=8,200), 355 nm (ε=6,800)

Natural Sources and Biosynthetic Pathways in Picrasma quassioides

Dehydrocrenatine occurs predominantly in Picrasma quassioides (D. Don) Benn. (Simaroubaceae family), a deciduous tree native to temperate regions of East Asia. Within this medicinal plant, dehydrocrenatine accumulates in multiple tissues, with the highest concentrations detected in the stem bark (0.4–0.8% dry weight) and roots (0.3–0.6% dry weight), followed by leaves and fruits [3] [7] [9]. This distribution correlates with the plant's defense mechanisms, as these tissues are most vulnerable to herbivory and pathogen attack.

  • Biosynthesis: Dehydrocrenatine originates from the Pictet-Spengler condensation of L-tryptophan with an aldehyde precursor (likely derived from pyruvate metabolism), followed by enzymatic decarboxylation and oxidation (Figure 2). The final methoxylation step involves S-adenosylmethionine-dependent methyltransferases, which are highly expressed in Picrasma species [7] [9].

  • Co-occurring Alkaloids: In Picrasma quassioides, dehydrocrenatine exists within a complex phytochemical matrix that modulates its bioavailability and pharmacological effects. Key coexisting compounds include:

  • β-Carbolines: Norharmane, harmane, crenatine, and quassidine I
  • Canthinones: Canthin-6-one, 5-hydroxycanthin-6-one
  • Quassinoids: Nigakilactones, picrasinosides

Table 2: Major β-Carboline Alkaloids in Picrasma quassioides

Compound NameMolecular FormulaStructural FeaturesRelative Abundance
DehydrocrenatineC₁₄H₁₂N₂O1-Methoxy substitutionHigh
4,5-Dimethoxycanthin-6-oneC₁₆H₁₂N₂O₂Canthinone backbone with dimethoxy groupsMedium
Picrasidine SC₃₂H₂₄N₄O₂Dimeric β-carbolineLow
β-Carboline-1-carboxylic acidC₁₃H₁₀N₂O₂Carboxylic acid at position 1Medium
CrenatineC₁₃H₁₀N₂OUnsubstituted β-carbolineMedium-High

Ecological studies suggest that dehydrocrenatine production increases under environmental stressors (herbivory, ultraviolet exposure), supporting its role as a phytoalexin. Seasonal variations also influence accumulation, with peak concentrations occurring during the flowering stage in early summer [9].

Historical Context: Discovery and Early Pharmacological Investigations

The scientific narrative of dehydrocrenatine began in the early 1970s when Japanese phytochemists Kondo and Takemoto first isolated it from Picrasma ailanthoides (later reclassified as Picrasma quassioides). Initial structural elucidation relied on classical phytochemical techniques, including fractional crystallization and paper chromatography, which distinguished it from the more abundant β-carboline-1-carboxylic acid in the same plant [7] [9].

Early pharmacological screening (1975–1990) revealed fundamental biological properties:

  • Antimicrobial Activity: Demonstrated growth inhibition against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) at minimum inhibitory concentrations of 25–50 μg/mL, with notably weaker effects against Gram-negative species [5] [9].
  • Antiparasitic Effects: Exhibited moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀ ≈ 15 μM), aligning with traditional uses of Picrasma for malaria treatment [9].
  • Neuroactive Properties: Preliminary studies noted its ability to suppress neuronal excitability in rodent models, suggesting analgesic potential through interaction with γ-aminobutyric acid and serotonin receptors [3] [14].

These foundational investigations established dehydrocrenatine as more than a taxonomic marker, positioning it as a biologically significant specialized metabolite worthy of mechanistic study. However, research progress was hampered by limited natural abundance and challenges in chemical synthesis, which restricted bulk availability for comprehensive studies until the late 1990s [7] [9].

Current Research Landscape: Key Applications and Knowledge Gaps

Contemporary research has shifted toward molecular mechanisms and translational applications, leveraging advances in chemical biology and oncology. Key research domains include:

  • Anticancer Mechanisms: Dehydrocrenatine exerts multitargeted effects against cancer cells:
  • Apoptosis Induction: Activates intrinsic (mitochondrial) pathways by increasing reactive oxygen species production, reducing mitochondrial membrane potential, and promoting cytochrome c release. In nasopharyngeal carcinoma cells, this occurs at concentrations of 25–100 μM [2] [7].
  • MAP Kinase Modulation: Dose-dependently enhances extracellular signal-regulated kinase phosphorylation while suppressing c-Jun N-terminal kinase activation. Combined treatment with kinase inhibitors (U0126, SP600125) reverses these effects, confirming pathway specificity [2].
  • Cell Cycle Arrest: Induces G2/M phase arrest in human NPC-039 and NPC-BM cell lines by downregulating cyclin-dependent kinase 1 and cyclin B1 expression [2].

Table 3: Anticancer Effects of Dehydrocrenatine in Experimental Models

Cancer TypeModel SystemKey MechanismsEffective Concentration
Nasopharyngeal CarcinomaNPC-039 cell lineERK phosphorylation ↑, JNK phosphorylation ↓, caspase-3/7 activation50–100 μM
Hepatocellular CarcinomaHepG2 cell lineReactive oxygen species accumulation, H-Ras expression ↓40–80 μM
Cervical CancerHeLa cell linemiR-331-3p/PSME3 axis modulation, apoptosis induction60–120 μM
  • Antimicrobial Applications: Modern studies confirm and extend early findings, demonstrating dehydrocrenatine's efficacy against drug-resistant Staphylococcus aureus (minimum bactericidal concentration = 32 μg/mL) through membrane disruption and inhibition of nucleic acid synthesis. Its synergy with conventional antibiotics (e.g., ampicillin) reduces effective doses by 4–8 fold, suggesting potential in combinatorial therapies [5].

  • Neuropharmacological Potential: Recent investigations indicate interactions with monoamine oxidase A (inhibition constant Kᵢ ≈ 8.3 μM) and σ receptors (binding affinity Kᵢ ≈ 0.9 μM), supporting exploration for neurological disorders. In vivo models show suppression of glutamate-mediated excitotoxicity at 10 mg/kg, suggesting neuroprotective applications [3] [9].

Critical knowledge gaps persist:

  • Biosynthetic Regulation: The specific enzymes catalyzing the methoxylation step remain uncharacterized, hindering metabolic engineering or heterologous production efforts [7] [9].
  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion parameters are undefined, with preliminary data suggesting extensive hepatic metabolism and low oral bioavailability (<15%) [7].
  • Target Identification: Apart from kinase modulation, high-affinity molecular targets have not been comprehensively mapped using chemoproteomic approaches [2] [7].
  • Structure-Activity Relationships: Systematic modifications to the β-carboline scaffold (e.g., replacing methoxy with ethoxy or altering ring saturation) have not been explored for optimizing therapeutic indices [3] [9].

These research voids present opportunities for multidisciplinary collaboration, particularly in structural biology for target characterization, synthetic chemistry for analogue development, and systems biology for understanding network-level effects in disease models.

Properties

CAS Number

26585-13-7

Product Name

Dehydrocrenatine

IUPAC Name

1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h3-8,16H,1H2,2H3

InChI Key

HJVIUZHNRJYUTG-UHFFFAOYSA-N

SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C

Synonyms

4-methoxy-1-vinyl-beta-carboline
4-methoxy-1-vinylcarboline

Canonical SMILES

COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.